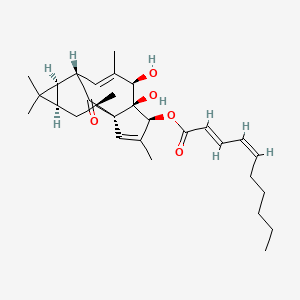

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol

CAS No.: 672941-64-9

Cat. No.: VC7847519

Molecular Formula: C30H42O5

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 672941-64-9 |

|---|---|

| Molecular Formula | C30H42O5 |

| Molecular Weight | 482.6 g/mol |

| IUPAC Name | [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate |

| Standard InChI | InChI=1S/C30H42O5/c1-7-8-9-10-11-12-13-14-23(31)35-27-19(3)17-29-20(4)16-22-24(28(22,5)6)21(26(29)33)15-18(2)25(32)30(27,29)34/h11-15,17,20-22,24-25,27,32,34H,7-10,16H2,1-6H3/b12-11-,14-13+/t20-,21+,22-,24+,25-,27+,29+,30+/m1/s1 |

| Standard InChI Key | JZIBSDBSLIKLEM-SPXYNGGESA-N |

| Isomeric SMILES | CCCCC/C=C\C=C\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)C)O)O)C |

| SMILES | CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |

| Canonical SMILES | CCCCCC=CC=CC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)C)O)O)C |

Introduction

Chemical Structure and Properties

Molecular Architecture

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol belongs to the ingenane diterpenoid class, characterized by a tetracyclic scaffold with multiple stereocenters. Its IUPAC name, [(1S,4S,5S,6R,9S,10R,12R,14R)-5,6-dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4Z)-deca-2,4-dienoate, reflects its intricate stereochemistry, including eight stereocenters and a conjugated decadienoyl side chain . The compound’s rigidity (22 rigid bonds) and flexibility (8 rotatable bonds) contribute to its interactions with biological targets .

Table 1: Key Chemical Properties

The compound’s solubility profile favors organic solvents, which is critical for extraction and formulation . Its high logP value (6.096) indicates lipophilicity, aligning with its ability to penetrate cellular membranes .

Natural Sources and Biosynthesis

Occurrence in Euphorbia kansui

3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol is a constituent of raw Gansui, where it exists alongside other toxic diterpenoids such as kansuinine A and B . The plant’s processing with vinegar reduces the compound’s concentration by 6.66–95.25%, mitigating its toxicity while retaining therapeutic efficacy . This detoxification mechanism involves the hydrolysis of ester groups, converting toxic diterpenoids into less harmful derivatives like ingenol .

Biosynthetic Pathway

While the exact biosynthetic route remains uncharacterized, ingenane diterpenoids are typically derived from geranylgeranyl pyrophosphate (GGPP) via cyclization and oxidation steps. The decadienoyl moiety likely originates from fatty acid metabolism, with esterification occurring post-cyclization .

Pharmacological Effects

Proinflammatory Activity

In vitro studies demonstrate that 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol stimulates murine splenic lymphocytes (SPL) and rat peritoneal macrophages (PMφ) at concentrations of 0.78–12.50 µg/mL . It enhances SPL proliferation by 40–60% and increases nitric oxide (NO) production in PMφ by 2.5-fold, suggesting a role in modulating immune responses .

Cytotoxicity

Despite its immunostimulatory potential, the compound exhibits dose-dependent cytotoxicity against human normal cell lines:

This toxicity underscores the risks associated with unprocessed Gansui and validates traditional detoxification practices .

| Parameter | Raw Gansui | Vinegar-Processed Gansui |

|---|---|---|

| 3-O-(2'E,4'Z) Content | 24.67 µg/mg | 14.78 µg/mg (-40.1%) |

| Ingenol Derivatives | Trace | 71.37% increase |

| Cytotoxicity (L-O2) | IC<sub>50</sub> = 12.3 µM | IC<sub>50</sub> > 50 µM |

Processing reduces toxicity by promoting the degradation of the parent compound into less reactive metabolites .

Analytical Detection Methods

UHPLC-Q-TOF MS/MS

A validated ultra-high-performance liquid chromatography-quadrupole/time-of-flight mass spectrometry (UHPLC-Q-TOF MS/MS) method achieves precise quantification of 3-O-(2'E,4'Z-Decadienoyl)-20-deoxyingenol in Gansui extracts . Key parameters include:

-

Column: ACQUITY UPLC BEH C<sub>18</sub> (2.1 × 100 mm, 1.7 µm)

-

Mobile Phase: 0.1% formic acid (A) / acetonitrile (B)

-

Flow Rate: 0.3 mL/min

HPLC-Based Quality Control

Post-processing samples are analyzed using reversed-phase HPLC with UV detection at 254 nm, ensuring residual diterpenoid levels comply with safety thresholds (<15 µg/mg) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume